3'-Azido-2',3'-dideoxy-thymidine-5'-monophosphate, sodium salt
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Overview
Description
3’-Azido-2’,3’-dideoxy-thymidine-5’-monophosphate, sodium salt is a chemical compound with the molecular formula C10H14N5O7P. It is a derivative of thymidine, a nucleoside that is one of the four building blocks of DNA. This compound is known for its antiviral properties and is used in various scientific research applications, particularly in the study of viral replication and inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-thymidine-5’-monophosphate, sodium salt typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Azidation: Thymidine is treated with methanesulfonyl chloride in pyridine to form the corresponding mesylate.
Substitution: The mesylate is then reacted with sodium azide to introduce the azido group, resulting in 3’-Azido-3’-deoxythymidine.
Phosphorylation: The final step involves the phosphorylation of 3’-Azido-3’-deoxythymidine to form 3’-Azido-2’,3’-dideoxy-thymidine-5’-monophosphate, sodium salt.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-Azido-2’,3’-dideoxy-thymidine-5’-monophosphate, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Phosphorylation: The compound can be further phosphorylated to form di- and triphosphate derivatives.
Common Reagents and Conditions
Sodium Azide:
Methanesulfonyl Chloride: Used for the formation of the mesylate intermediate.
Phosphorylating Agents: Used for the phosphorylation step.
Major Products
3’-Azido-3’-deoxythymidine: An intermediate in the synthesis.
3’-Azido-2’,3’-dideoxy-thymidine-5’-diphosphate: A potential product from further phosphorylation.
Scientific Research Applications
3’-Azido-2’,3’-dideoxy-thymidine-5’-monophosphate, sodium salt is widely used in scientific research, particularly in the following areas:
Biochemistry: The compound is used to investigate DNA synthesis and repair mechanisms.
Molecular Biology: It is used in studies involving nucleoside analogs and their effects on cellular processes.
Mechanism of Action
The mechanism of action of 3’-Azido-2’,3’-dideoxy-thymidine-5’-monophosphate, sodium salt involves its incorporation into viral DNA by reverse transcriptase. The azido group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This inhibition of viral DNA synthesis is crucial for its antiviral activity .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine: A closely related compound that lacks the phosphate group.
2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral research.
2’,3’-Dideoxyinosine: Similar in structure and function, used in the treatment of HIV/AIDS.
Uniqueness
3’-Azido-2’,3’-dideoxy-thymidine-5’-monophosphate, sodium salt is unique due to its specific structure that combines the azido group with a monophosphate group. This combination enhances its ability to inhibit viral DNA synthesis while also allowing for further phosphorylation to more active forms .
Properties
IUPAC Name |
[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFWQOKDSPDILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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